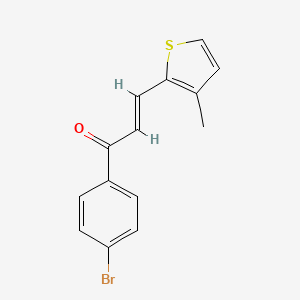

(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

描述

(2E)-1-(4-Bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-bromophenyl group at the carbonyl end and a 3-methylthiophen-2-yl group at the propenone terminus. Chalcones like this are studied for their diverse applications, including nonlinear optical (NLO) properties, biological activity, and crystallographic behavior . The bromine substituent enhances molecular polarizability and may contribute to antiviral or antimicrobial activity, while the methylthiophene moiety introduces steric and electronic effects that influence intermolecular interactions .

属性

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCHCMXSYQKKMY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the bromine atom.

科学研究应用

(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of (2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Thiophene-Based Chalcones

- (2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (): Replaces the 3-methylthiophen-2-yl group with a simpler thiophen-2-yl group. The methyl group in the target compound may enhance lipophilicity, affecting bioavailability . Applications: Used as a screening compound in drug discovery due to its structural simplicity .

(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromophenyl)prop-2-en-1-one (Compound V, ) :

Heteroaromatic Ring Replacements

(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one () :

- Replaces the thiophene with a fluorophenyl group.

- Key Differences : The fluorophenyl group introduces strong electronegativity, leading to distinct hydrogen-bonding interactions (e.g., C–H⋯F). The planar structure (inter-ring dihedral angle: 8.49°) contrasts with thiophene-containing analogs, which may exhibit greater torsional flexibility .

Electronic and Optical Properties

- (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one () :

- Features a nitro group (strong electron-withdrawing) instead of methylthiophene.

- Key Differences : The nitro group significantly lowers the LUMO energy, enhancing NLO response. HOMO-LUMO gaps calculated at B3LYP/6-31+G(d) are narrower (4.12 eV) compared to methylthiophene derivatives, which typically exhibit gaps >4.5 eV due to the electron-donating methyl group .

Crystallographic and Intermolecular Interactions

(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one () :

(2E)-1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one () :

- Dual halogen substitution (Cl and F).

- Key Differences : Fluorine’s high electronegativity leads to stronger hydrogen bonding (C–H⋯F) compared to bromine or methyl groups. The target compound’s crystal packing may rely more on weak C–H⋯S interactions from the thiophene ring .

生物活性

(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound noted for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system and are recognized for their potential therapeutic applications. This article delves into the biological activity of this specific chalcone, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

Chalcones, including this compound, exhibit a variety of biological activities. The following sections detail the specific activities and mechanisms of action.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. The mechanisms through which it exerts these effects include:

- Inhibition of Cell Proliferation : Studies have shown that chalcones can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Targeting Signaling Pathways : The compound has been observed to interfere with critical signaling pathways involved in cancer progression, such as NF-κB and STAT3 pathways. For instance, it was found to downregulate the phosphorylation of STAT3 in breast cancer cell lines, leading to reduced tumor growth and survival rates .

| Cancer Cell Line | Effect | Mechanism |

|---|---|---|

| MDA-MB-231 | ↓ Phosphorylation of STAT3 | Inhibition of signaling pathways |

| A549 | ↓ Cell Viability | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of this compound have been documented against various bacterial and fungal strains. The compound demonstrates:

- Broad-spectrum Activity : It exhibits efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | 32 µg/mL |

| Escherichia coli | Moderate inhibition | 64 µg/mL |

| Candida albicans | Antifungal activity | 16 µg/mL |

Anti-inflammatory Activity

Chalcones have also been recognized for their anti-inflammatory effects. Research indicates that:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Effects : A study published in MDPI demonstrated that the compound significantly inhibited the growth of breast cancer cells by targeting the NF-kB signaling pathway . The results suggested a potential role in developing new cancer therapies.

- Antimicrobial Evaluation : Research conducted on various microbial strains indicated that this chalcone exhibited notable antimicrobial properties, making it a candidate for further development into antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。